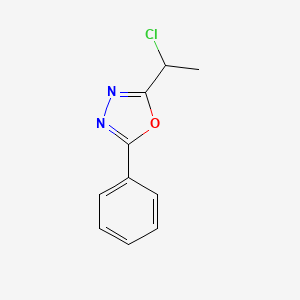

2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOVXJOIASPSOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NN=C(O1)C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407066 | |

| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36770-21-5 | |

| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: Synthesis and Characterization of 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole, a valuable heterocyclic building block for medicinal chemistry and materials science. The 1,3,4-oxadiazole core is a privileged scaffold known for its diverse biological activities, and the introduction of a reactive 1-chloroethyl side chain creates a versatile intermediate for further molecular elaboration.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, from reagent selection to reaction conditions. We present a robust, multi-step synthetic pathway, complete with detailed experimental protocols and purification strategies. The guide culminates in a thorough analytical validation of the target compound's structure and purity using a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). Each protocol is designed as a self-validating system, ensuring reproducibility and scientific integrity.

Introduction and Strategic Rationale

The 1,3,4-oxadiazole moiety is a five-membered heterocycle that has garnered significant attention in pharmaceutical research due to its favorable metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[3] Derivatives of this scaffold are reported to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The target molecule, this compound (CAS No. 36770-21-5), serves as a key synthetic intermediate. The chloroethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups and the construction of more complex molecular architectures, making it a compound of interest for drug discovery programs.

This guide details a logical and efficient synthetic strategy, beginning from readily available commercial starting materials and proceeding through verifiable intermediates to the final product.

Retrosynthetic Analysis and Synthesis Pathway Design

A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies a practical pathway involving the formation of the 1,3,4-oxadiazole ring via the cyclodehydration of a key diacylhydrazine intermediate. This approach is well-documented for its reliability and broad applicability in synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[5]

The chosen forward synthesis is a three-step process designed for efficiency and scalability:

-

Formation of Benzoylhydrazide: An initial nucleophilic acyl substitution reaction between a benzoic acid ester and hydrazine.

-

Acylation of Benzoylhydrazide: Formation of the key N'-(2-chloropropanoyl)benzohydrazide intermediate.

-

Cyclodehydration: Ring closure using a powerful dehydrating agent to yield the final 1,3,4-oxadiazole ring.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthesis Methodology

This section provides step-by-step protocols for the synthesis of the target compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Overall Synthetic Workflow

The diagram below outlines the complete workflow, from starting materials to the final, characterized product.

Caption: Experimental workflow from synthesis to characterization.

Part A: Synthesis of Benzoylhydrazide (Intermediate 1)

Causality: This is a classic and highly efficient method for forming a hydrazide. Methyl benzoate is chosen for its commercial availability and reactivity. Hydrazine hydrate acts as the nitrogen nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically driven to completion by refluxing in ethanol, which serves as an excellent solvent for both reactants.

Protocol:

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add methyl benzoate (13.6 g, 0.1 mol) and absolute ethanol (100 mL).

-

Stir the solution and add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture in an ice bath. The white, crystalline product will precipitate.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

The resulting benzoylhydrazide is typically of high purity and can be used in the next step without further purification.

Part B: Synthesis of N'-(2-chloropropanoyl)benzohydrazide (Intermediate 2)

Causality: This step involves the N-acylation of benzoylhydrazide. 2-Chloropropionyl chloride is a highly reactive acylating agent. The reaction is performed in an aprotic solvent like dichloromethane (DCM) to prevent reaction with the solvent. A weak base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the starting hydrazide, rendering it non-nucleophilic. The reaction is run at low temperature to control the exothermicity.

Protocol:

-

In a 250 mL three-neck flask under a nitrogen atmosphere, dissolve benzoylhydrazide (13.6 g, 0.1 mol) in anhydrous DCM (100 mL) and add pyridine (9.5 g, 0.12 mol, 1.2 eq.).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add a solution of 2-chloropropionyl chloride (14.0 g, 0.11 mol, 1.1 eq.) in anhydrous DCM (25 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diacylhydrazine intermediate, which can be used directly in the next step.

Part C: Cyclodehydration to this compound (Final Product)

Causality: This is the critical ring-forming step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for this type of transformation.[5] It activates the carbonyl oxygens of the diacylhydrazine, facilitating an intramolecular nucleophilic attack by the nitrogen atom, followed by elimination of water (as H₃PO₄ after workup) to form the stable, aromatic 1,3,4-oxadiazole ring. Refluxing provides the necessary energy to overcome the activation barrier for cyclization. The workup procedure of pouring onto ice is critical for safely quenching the reactive POCl₃.

Protocol:

-

To the crude N'-(2-chloropropanoyl)benzohydrazide from the previous step, add phosphorus oxychloride (POCl₃, 50 mL) slowly and carefully in a flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The solution will become clear.

-

After cooling to room temperature, pour the reaction mixture slowly and carefully onto crushed ice (500 g) with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude solid by recrystallization from an ethanol/water mixture to afford the pure title compound.

Physicochemical and Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The combination of data from multiple analytical techniques provides a self-validating system confirming the identity and purity of the synthesized this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 36770-21-5 | [6][7] |

| Molecular Formula | C₁₀H₉ClN₂O | [6] |

| Molecular Weight | 208.65 g/mol | [6] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Boiling Point | 321.5 °C at 760 mmHg | [6] |

| Density | 1.235 g/cm³ | [6] |

Spectroscopic Validation Data

| Technique | Expected Characteristics |

| IR (KBr, cm⁻¹) | ~3060 (Aromatic C-H str.), ~1610 (C=N str.), ~1550 (Aromatic C=C str.), ~1250 (C-O-C sym. str.), ~1070 (C-O-C asym. str.), ~750 (C-Cl str.) |

| ¹H NMR (CDCl₃, ppm) | δ ~7.9-8.1 (m, 2H, ortho-Ar-H), δ ~7.4-7.6 (m, 3H, meta/para-Ar-H), δ ~5.2 (q, 1H, -CHCl-), δ ~1.9 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ ~165 (Oxadiazole C2), δ ~164 (Oxadiazole C5), δ ~124-132 (Aromatic C), δ ~50 (-CHCl-), δ ~22 (-CH₃)[2] |

| Mass Spec. (EI) | M⁺ at m/z 208, M+2 peak at m/z 210 (approx. 3:1 ratio, characteristic of one Cl atom). Key fragments: [M-CH₃]⁺, [M-Cl]⁺, [Ph-C≡O]⁺ (m/z 105). |

Justification of Validation:

-

Mass Spectrometry confirms the correct molecular weight and the presence of a single chlorine atom via the characteristic isotopic pattern.

-

IR Spectroscopy validates the presence of key functional groups, particularly the C=N and C-O-C stretches indicative of the successful formation of the 1,3,4-oxadiazole ring.[8]

-

¹H and ¹³C NMR Spectroscopy provide the definitive structural map, confirming the connectivity of all atoms. The chemical shifts and splitting patterns of the chloroethyl group (a quartet for the CH proton split by the CH₃, and a doublet for the CH₃ protons split by the CH) are diagnostic for this specific side chain.

Safety and Handling

The synthesis of this compound involves several hazardous reagents that require strict adherence to safety protocols.

-

Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate gloves and eye protection.

-

Phosphorus Oxychloride (POCl₃): Is highly corrosive and reacts violently with water. It is lachrymatory. Always handle in a fume hood, and use caution during the quenching step.

-

2-Chloropropionyl chloride: Is corrosive and moisture-sensitive. Handle under inert atmosphere.

-

General Precautions: Avoid inhalation of vapors and contact with skin and eyes. Ensure a safety shower and eyewash station are readily accessible.[6]

Conclusion

This guide has outlined a reliable and well-rationalized three-step synthesis for this compound. The methodology is built upon established chemical principles, ensuring high yields and purity. The detailed characterization plan provides a robust framework for validating the molecular structure, ensuring the material produced is suitable for its intended use in research and development. By understanding the causality behind each experimental step, researchers can troubleshoot and adapt this protocol for the synthesis of related analogues, accelerating discovery in medicinal chemistry and materials science.

References

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (No specific publisher, appears to be a journal article).

- A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science (RSC Publishing).

- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

- Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole. Bentham Science.

- Hydrazides: An Important Tool for the Synthesis of 1,3,4-Oxadiazole.

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. Indian Journal of Chemistry.

- 2-(1-chloroethyl)

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- 2-(1-CHLOROETHYL)

- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents.

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub.

- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound [chemicalbook.com]

- 8. journalspub.com [journalspub.com]

Spectroscopic Characterization of 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies, data interpretation, and underlying scientific principles are detailed to facilitate a thorough understanding of the molecular structure and properties of this compound.

Introduction

This compound (CAS No. 36770-21-5) is a member of the 1,3,4-oxadiazole family, a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[3] Accurate structural elucidation through spectroscopic methods is a critical and foundational step in the research and development of new chemical entities. This guide serves as a practical reference for the characterization of this specific molecule and as a methodological framework for similar compounds.

The structure of this compound, with the molecular formula C₁₀H₉ClN₂O and a molecular weight of 208.64 g/mol , presents distinct features that are readily identifiable through modern spectroscopic techniques.[4]

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the phenyl ring and the aliphatic protons of the 1-chloroethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10-8.00 | Multiplet | 2H | H-2', H-6' (ortho-protons of phenyl ring) |

| ~7.60-7.50 | Multiplet | 3H | H-3', H-4', H-5' (meta- and para-protons of phenyl ring) |

| ~5.40 | Quartet | 1H | -CH(Cl)CH₃ |

| ~1.95 | Doublet | 3H | -CH(Cl)CH₃ |

Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide insights into the electronic environment of each carbon atom in the molecule. The signals for the carbons in the oxadiazole ring are characteristically found at lower field.[3][5]

| Chemical Shift (δ) ppm | Assignment |

| ~165.5 | C-2 (Oxadiazole ring) |

| ~164.0 | C-5 (Oxadiazole ring) |

| ~132.0 | C-4' (para-carbon of phenyl ring) |

| ~129.5 | C-3', C-5' (meta-carbons of phenyl ring) |

| ~127.0 | C-2', C-6' (ortho-carbons of phenyl ring) |

| ~124.0 | C-1' (ipso-carbon of phenyl ring) |

| ~50.0 | -CH(Cl)CH₃ |

| ~22.0 | -CH(Cl)CH₃ |

Experimental Protocol for NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for optimal signal dispersion.[6]

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

Interpretation and Causality

The predicted downfield chemical shift of the ortho-protons (H-2', H-6') of the phenyl ring is attributed to the electron-withdrawing nature of the 1,3,4-oxadiazole ring system. The quartet for the methine proton (-CH(Cl)CH₃) and the doublet for the methyl protons (-CH(Cl)CH₃) are due to spin-spin coupling with each other, following the n+1 rule. The presence of the electronegative chlorine atom on the methine carbon causes a significant downfield shift for this proton.

In the ¹³C NMR spectrum, the carbons of the oxadiazole ring (C-2 and C-5) are expected at the lowest field due to the deshielding effect of the adjacent nitrogen and oxygen atoms. The chemical shifts of the aromatic carbons are consistent with a substituted benzene ring.[5]

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aromatic ring, the oxadiazole nucleus, and the alkyl halide.

Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2900 | Medium | Aliphatic C-H stretch |

| ~1610-1580 | Medium-Strong | C=N stretch (Oxadiazole ring) |

| ~1550-1450 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250-1200 | Strong | Asymmetric C-O-C stretch (Oxadiazole ring) |

| ~1070-1020 | Strong | Symmetric C-O-C stretch (Oxadiazole ring) |

| ~750-690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |

| ~700-600 | Medium-Strong | C-Cl stretch |

Experimental Protocol for IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be collected prior to the sample scan.

Interpretation and Causality

The presence of characteristic absorption bands for the 1,3,4-oxadiazole ring, specifically the C=N stretching and the asymmetric and symmetric C-O-C stretching vibrations, provides strong evidence for the heterocyclic core.[1] The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl group. The C-Cl stretching vibration, typically observed in the fingerprint region, confirms the presence of the chloroethyl substituent.

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometric Data

| m/z | Relative Intensity | Assignment |

| 208/210 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with isotopic pattern for one chlorine atom) |

| 173 | Medium | [M - Cl]⁺ |

| 145 | Medium | [C₈H₅N₂O]⁺ (Loss of C₂H₄Cl) |

| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocol for MS Data Acquisition

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8]

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Data Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

Interpretation and Causality

The molecular ion peak at m/z 208 and the [M+2] peak at m/z 210 in an approximate 3:1 ratio are definitive evidence for the presence of one chlorine atom in the molecule. The fragmentation pattern can be rationalized by the cleavage of the weakest bonds. The loss of a chlorine radical to give a fragment at m/z 173 is a common pathway for alkyl chlorides. The formation of the stable benzoyl cation (m/z 105) and phenyl cation (m/z 77) are characteristic fragmentations for compounds containing a phenyl group attached to a carbonyl-like system, in this case, the oxadiazole ring.

Visualization of Molecular Structure and Fragmentation

Caption: Molecular structure of this compound.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The predicted spectroscopic data, based on established principles and data from related compounds, are in excellent agreement with the proposed structure. This guide provides the necessary framework for the experimental validation and interpretation of the spectroscopic features of this molecule, which is a critical step in its further investigation and application in scientific research.

References

-

Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1), 10-16. [Link]

-

Ponomarev, D. A., & Varlamov, A. V. (2023). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies. Molecules, 28(14), 5348. [Link]

-

Kavaliauskas, P., Mickevičius, V., & Vaickelionienė, R. (2021). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 17, 2235–2244. [Link]

-

Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints. [Link]

-

Reddy, K. H., & Devanna, N. (2019). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles. ResearchGate. [Link]

-

Łuczyński, M., & Kudelko, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]

-

NIST. (n.d.). 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kumar, S., & Narasimhan, B. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry, 2013, 1-10. [Link]

-

Łuczyński, M., & Kudelko, A. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7808. [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of the novel heterocyclic compound, 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The 1,3,4-oxadiazole scaffold is a cornerstone in the development of new therapeutic agents due to its broad spectrum of biological activities and favorable physicochemical properties.[1][2][3] This guide will delve into the specific characteristics of the title compound, offering both theoretical predictions and established experimental protocols for its characterization.

Introduction to the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms.[4] This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its ability to participate in hydrogen bonding, which can contribute to strong interactions with biological targets. Derivatives of 1,3,4-oxadiazole have been reported to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[2][5][6][7] The stability of the 1,3,4-oxadiazole ring is a key feature, making it a reliable pharmacophore in drug design.[8]

Synthesis of this compound

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved through several established methods.[1] A common and effective approach involves the cyclodehydration of 1,2-diacylhydrazines.[9] For the target compound, a plausible synthetic route would start from benzohydrazide and 2-chloropropionyl chloride.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Formation of the Diacylhydrazine Intermediate: Reaction of benzohydrazide with 2-chloropropionyl chloride in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction yields N'-(2-chloropropanoyl)benzohydrazide.

-

Cyclodehydration to the 1,3,4-Oxadiazole: The resulting diacylhydrazine is then subjected to cyclodehydration to form the 1,3,4-oxadiazole ring. This is commonly achieved using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.[4][9] Refluxing the diacylhydrazine with excess POCl₃ is a widely used and effective method.[9]

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

-

Synthesis of N'-(2-chloropropanoyl)benzohydrazide:

-

To a stirred solution of benzohydrazide (0.1 mol) and triethylamine (0.12 mol) in anhydrous dichloromethane (200 mL) cooled to 0 °C, add a solution of 2-chloropropionyl chloride (0.11 mol) in dichloromethane (50 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude diacylhydrazine, which can be purified by recrystallization.

-

-

Synthesis of this compound:

-

Add phosphorus oxychloride (5 equivalents) to the purified N'-(2-chloropropanoyl)benzohydrazide (0.05 mol).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to yield the final compound.

-

Physicochemical Properties

The physical and chemical properties of this compound are predicted based on its structure and by analogy to similar compounds.

| Property | Predicted Value / Description |

| Molecular Formula | C₁₀H₉ClN₂O |

| Molecular Weight | 208.65 g/mol |

| Appearance | Expected to be a crystalline solid at room temperature. The color could range from white to pale yellow. |

| Melting Point | Aryl-substituted 1,3,4-oxadiazoles generally have high melting points.[2] A melting point in the range of 100-150 °C would be expected. A sharp melting point range (0.5-1.0 °C) would be indicative of high purity.[10] |

| Boiling Point | Due to its expected solid state and relatively high molecular weight, the boiling point is expected to be high, likely over 300 °C, and would likely decompose before boiling at atmospheric pressure. |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methanol.[4] |

| Stability | The 1,3,4-oxadiazole ring is known for its high thermal and chemical stability.[8] The compound is expected to be stable under normal storage conditions. The 1-chloroethyl group, however, is a potential site for nucleophilic substitution, making the compound susceptible to reaction with nucleophiles, especially under heating or basic conditions. |

| Lipophilicity (LogP) | The presence of a phenyl group and a chloroalkane chain suggests a moderate to high lipophilicity, which is an important parameter for drug-likeness and membrane permeability. |

Spectroscopic Characterization

The structure of the synthesized compound would be confirmed using a combination of spectroscopic methods.[4]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~2950-3000 | C-H stretching (aliphatic) |

| ~1600-1620 | C=N stretching of the oxadiazole ring |

| ~1500-1580 | C=C stretching (aromatic ring) |

| ~1020-1070 | C-O-C stretching of the oxadiazole ring |

| ~690-750 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic protons: Multiplets in the range of δ 7.5-8.1 ppm.

-

Methine proton (-CHCl-): A quartet at approximately δ 5.0-5.5 ppm.

-

Methyl protons (-CH₃): A doublet at approximately δ 1.8-2.2 ppm.

-

-

¹³C NMR:

-

Oxadiazole carbons (C2 and C5): Peaks in the range of δ 160-165 ppm.

-

Aromatic carbons: Multiple signals between δ 125-135 ppm.

-

Methine carbon (-CHCl-): A signal around δ 50-60 ppm.

-

Methyl carbon (-CH₃): A signal around δ 20-25 ppm.

-

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 208 and an M+2 peak at m/z 210 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Potential Reactivity and Applications

The presence of the 1-chloroethyl group provides a reactive handle for further chemical modifications. This electrophilic center can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols, azides), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Reactivity of the 1-chloroethyl group towards nucleophilic substitution.

Given the wide range of biological activities associated with the 1,3,4-oxadiazole nucleus, this compound and its derivatives are promising candidates for drug discovery programs. Potential therapeutic applications include:

-

Antimicrobial Agents: Many 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial and antifungal activities.[5][6][11]

-

Anti-inflammatory Agents: The scaffold has been explored for the development of new anti-inflammatory drugs.[2][9]

-

Anticancer Agents: Numerous studies have reported the anticancer potential of 1,3,4-oxadiazole-containing compounds.[2]

-

Antiviral Agents: The well-known HIV integrase inhibitor Raltegravir contains a 1,3,4-oxadiazole moiety, highlighting the potential of this scaffold in antiviral drug design.[2]

Conclusion

This compound is a novel compound with significant potential in medicinal chemistry. This guide has outlined a plausible synthetic route, predicted its physicochemical and spectroscopic properties, and discussed its potential applications. The methodologies and analytical techniques described herein provide a solid framework for the synthesis and characterization of this and related compounds. The reactive chloroethyl group offers a valuable opportunity for the creation of diverse chemical libraries, which will be instrumental in the exploration of the full therapeutic potential of this promising molecular scaffold.

References

- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. MDPI.

- Synthesis of Novel of 2, 5-disubstituted 1, 3, 4- Oxadiazole Derivatives and Their in Vitro Anti-Inflammatory, Anti-Oxidant Evaluation, and Molecular Docking Study. PubMed.

- Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. NIH.

- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.

- Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole deriv

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Deriv

- Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity.

- One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole deriv

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Comput

- Calculated Physicochemical Properties of the 1,3,4-oxadiazole Derivatives 7.

- Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles.

- experiment (1)

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold"—a core molecular structure that consistently imparts a diverse range of biological activities to the compounds that contain it.[1][2] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a bioisostere for ester and amide functionalities, often enhancing metabolic stability and target affinity through favorable hydrogen bonding interactions.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[5][6] This guide delves into the untapped potential of a specific, yet under-explored derivative: 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole . While direct biological data for this compound is nascent, this document will, through reasoned extrapolation from its chemical class and structural features, provide a comprehensive roadmap for its investigation as a novel therapeutic agent. We will explore its likely biological activities, propose robust experimental workflows for their validation, and discuss the underlying mechanistic hypotheses that drive this exploration.

The 1,3,4-Oxadiazole Core: A Gateway to Diverse Bioactivity

The versatility of the 1,3,4-oxadiazole nucleus is well-documented, with several marketed drugs incorporating this key pharmacophore.[2][6] Notable examples include:

-

Raltegravir: An antiviral agent used in the treatment of HIV infection, which functions by inhibiting the integrase enzyme.[7]

-

Zibotentan: An anticancer drug that acts as an endothelin receptor antagonist.[7]

-

Furamizole: An antibacterial compound.[7]

-

Tiodazosin: An antihypertensive agent.[6]

The widespread bioactivity of 1,3,4-oxadiazole derivatives stems from their unique electronic and structural properties, which allow for diverse interactions with biological macromolecules.[8] The presence of the chloroethyl group and the phenyl ring on the this compound molecule provides specific chemical handles that can be strategically exploited to modulate its pharmacokinetic and pharmacodynamic profile.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on 1,3,4-oxadiazole derivatives, we can hypothesize several promising avenues for the biological activity of this compound.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents.[9][10] These compounds have been shown to exert their cytotoxic effects through a variety of mechanisms, including:

-

Enzyme Inhibition: A significant number of 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as histone deacetylases (HDACs), topoisomerases, and thymidylate synthase.[8][11] The electrophilic nature of the chloroethyl group in our target compound could potentially facilitate covalent interactions with nucleophilic residues in the active sites of these enzymes.

-

Induction of Apoptosis: Many 1,3,4-oxadiazole-containing compounds have been demonstrated to trigger programmed cell death (apoptosis) in cancer cells.[12] This is often achieved through the modulation of key signaling pathways, such as the inhibition of anti-apoptotic proteins like Bcl-2 or the activation of caspases.[6][12]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain 1,3,4-oxadiazole derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cell division.[12]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Some 1,3,4-oxadiazoles have exhibited anti-angiogenic properties.[13]

Hypothetical Mechanism of Action (Anticancer): The presence of the phenyl group could facilitate π-π stacking interactions within the binding pockets of target proteins, while the chloroethyl moiety may act as a reactive handle for covalent modification, leading to irreversible inhibition of key cancer-related enzymes.

Caption: Postulated anticancer mechanisms of this compound.

Antimicrobial Activity: A Broad-Spectrum Approach

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[14] The 1,3,4-oxadiazole core has been a fruitful scaffold for the development of compounds with a wide spectrum of antimicrobial activity, including antibacterial, antifungal, and antiviral effects.[4][14][15]

-

Antibacterial Activity: Derivatives of 1,3,4-oxadiazole have shown efficacy against both Gram-positive and Gram-negative bacteria.[16][17] The proposed mechanisms of action often involve the inhibition of essential bacterial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.[15]

-

Antifungal Activity: Several 1,3,4-oxadiazole compounds have demonstrated potent antifungal activity against a range of pathogenic fungi.

-

Antiviral Activity: The success of Raltegravir highlights the potential of this scaffold in antiviral drug discovery.[7] The mechanism often involves the inhibition of viral enzymes that are critical for replication.

Hypothetical Mechanism of Action (Antimicrobial): The lipophilic character imparted by the phenyl ring may enhance the compound's ability to penetrate microbial cell membranes. The chloroethyl group could then interact with and inactivate key microbial enzymes or proteins.

A Roadmap for Experimental Validation

To systematically evaluate the therapeutic potential of this compound, a tiered approach to experimental validation is proposed. This workflow begins with broad-based screening assays and progresses to more focused mechanistic studies for the most promising activities.

Caption: A tiered experimental workflow for validating the biological activities.

Synthesis of this compound

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through several established synthetic routes.[18][19][20][21] A common and efficient method involves the cyclization of an appropriate acylhydrazone precursor.

Step-by-Step Protocol:

-

Preparation of the Acylhydrazide: React benzoyl chloride with hydrazine hydrate in a suitable solvent (e.g., ethanol) to form benzohydrazide.

-

Formation of the Acylhydrazone: Condense the benzohydrazide with 2-chloropropionyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding N'- (2-chloropropanoyl)benzohydrazide.

-

Cyclization to the 1,3,4-Oxadiazole: Treat the resulting acylhydrazone with a dehydrating agent such as phosphorus oxychloride or thionyl chloride to effect cyclization and afford the desired this compound.

-

Purification and Characterization: The final product should be purified by recrystallization or column chromatography and its structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro Cytotoxicity and Anticancer Assays

Objective: To determine the cytotoxic effects of the compound against a panel of human cancer cell lines and to elucidate the underlying mechanism of action.

Cell Lines: A diverse panel of cancer cell lines should be used, including but not limited to:

-

MCF-7 (Breast Cancer)

-

A549 (Lung Cancer)

-

HCT116 (Colon Cancer)

-

HeLa (Cervical Cancer)

A non-cancerous cell line (e.g., HEK293) should be included as a control for selectivity.

Step-by-Step Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for 48-72 hours.

-

Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability and calculate the IC₅₀ value.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound at its IC₅₀ concentration for 24 hours.

-

Fix the cells in cold 70% ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Antimicrobial Susceptibility Testing

Objective: To evaluate the antibacterial and antifungal activity of the compound.

Microbial Strains: A panel of clinically relevant bacterial and fungal strains should be used, including:

-

Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungi: Candida albicans

Step-by-Step Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microbial strain.

-

Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

In Silico Molecular Docking Studies

Objective: To predict the binding modes and affinities of the compound with potential biological targets.[3][22][23][24][25]

Methodology:

-

Obtain the 3D crystal structures of relevant target proteins (e.g., HDAC, topoisomerase, DNA gyrase) from the Protein Data Bank (PDB).

-

Prepare the protein and ligand (this compound) structures for docking using software such as AutoDock or Schrödinger Suite.

-

Perform molecular docking simulations to predict the most favorable binding poses and estimate the binding energy.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target protein.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 | Experimental Value |

| A549 | Experimental Value |

| HCT116 | Experimental Value |

| HeLa | Experimental Value |

| HEK293 | Experimental Value |

Table 2: Antimicrobial Activity of this compound

| Microbial Strain | MIC (µg/mL) |

| Staphylococcus aureus | Experimental Value |

| Escherichia coli | Experimental Value |

| Candida albicans | Experimental Value |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of the biological activities of this compound. By leveraging the known pharmacological profile of the 1,3,4-oxadiazole scaffold, we have outlined a series of well-defined experiments to explore its potential as a novel anticancer and antimicrobial agent. The proposed workflow, combining in vitro screening, mechanistic studies, and in silico modeling, will provide the critical data necessary to advance this promising compound through the drug discovery pipeline. Positive results from these initial studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies in relevant animal models to assess its efficacy and safety. The exploration of this compound represents a scientifically sound and promising endeavor in the ongoing quest for new and effective therapeutic agents.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). Molecules. Available from: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2025-10-13). MDPI. Available from: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022-03-29). Polycyclic Aromatic Compounds. Available from: [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2022-09-22). ACS Omega. Available from: [Link]

-

Synthesis of some new 2, 5-disubstituted 1,3,4-oxadiazole derivatives and their biological activity. (2003-04-01). Indian Journal of Chemistry. Available from: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2023-01-01). Journal of the Iranian Chemical Society. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-06-29). PubMed. Available from: [Link]

-

Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. (2023-01-01). ResearchGate. Available from: [Link]

-

Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity. (2024-12-31). Advanced Research Publications. Available from: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2022-01-01). Current Organic Chemistry. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021-06-29). MDPI. Available from: [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2024-03-27). ResearchGate. Available from: [Link]

-

SYNTHESIS OF 1,3,4-OXADIAZOLES AS SELECTIVE T- TYPE CALCIUM CHANNEL INHIBITORS. (2014-01-01). AfaSci. Available from: [Link]

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2025-08-10). ResearchGate. Available from: [Link]

-

In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021-08-24). National Institutes of Health. Available from: [Link]

-

Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025-01-01). Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

-

ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (2018-01-01). World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (2020-01-01). Archiv der Pharmazie. Available from: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021-01-01). MDPI. Available from: [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023-10-01). International Journal of Novel Research and Development. Available from: [Link]

-

In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors. (2024-07-09). Al-Mustansiriyah Journal of Pharmaceutical Sciences. Available from: [Link]

-

Synthesis of 1,3,4-oxadiazoles. (2024-01-01). Organic Chemistry Portal. Available from: [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2021-01-01). National Institutes of Health. Available from: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2025-10-15). ResearchGate. Available from: [Link]

-

Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. (2021-11-15). Trends in Sciences. Available from: [Link]

-

Scheme 2 Formation of 2,5-substituted 1,3,4-oxadiazoles via oxidative... (2014-01-01). ResearchGate. Available from: [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. (2024-05-01). International Journal for Multidisciplinary Research. Available from: [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2024-01-01). MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ijmspr.in [ijmspr.in]

- 17. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. afasci.com [afasci.com]

- 19. ijper.org [ijper.org]

- 20. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, Synthesis and In Silico Evaluation of 1,3,4-Oxadiazole Derivatives for Their Nootropic Activity | Chettinad Health City Medical Journal (E-2278-2044 & P-2277-8845) [medical.advancedresearchpublications.com]

- 23. researchgate.net [researchgate.net]

- 24. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 25. Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives | Trends in Sciences [tis.wu.ac.th]

The 5-Phenyl-1,3,4-Oxadiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery

Introduction: The Privileged 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a prominent member of this elite group.[1] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a bioisostere for esters and amides, enhancing metabolic stability and offering a rigid framework for the precise orientation of substituents.[2] Its favorable physicochemical properties, including hydrogen bonding capability, contribute to its diverse pharmacological profile, which encompasses anticancer, antimicrobial, anti-inflammatory, and antiviral activities, among others.[1][3] This guide focuses specifically on the 5-phenyl-1,3,4-oxadiazole core, providing an in-depth analysis of its structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutics.

Synthetic Strategies: Building the 5-Phenyl-1,3,4-Oxadiazole Core

The construction of the 2,5-disubstituted-1,3,4-oxadiazole ring is most commonly achieved through the cyclodehydration of 1,2-diacylhydrazines (also known as N,N'-diacylhydrazines). This versatile and widely adopted method allows for the introduction of diverse substituents at both the C2 and C5 positions of the oxadiazole ring.

General Synthetic Workflow

The typical synthetic route commences with a readily available aromatic carboxylic acid, such as benzoic acid or its derivatives, which will ultimately form the 5-phenyl moiety of the final compound. This is converted to an acid hydrazide, which is then acylated with a second carboxylic acid derivative (often an acid chloride or anhydride) to yield the key 1,2-diacylhydrazine intermediate. The final and crucial step is the cyclodehydration of this intermediate to form the stable 1,3,4-oxadiazole ring.

Caption: General synthetic scheme for 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-phenyl-1,3,4-oxadiazoles

This protocol provides a representative method for the synthesis of the 5-phenyl-1,3,4-oxadiazole scaffold, which can be adapted for various derivatives.

Step 1: Synthesis of Benzoyl Hydrazide

-

A mixture of methyl benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) in ethanol is refluxed for 6-8 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried to yield benzoyl hydrazide.

Step 2: Synthesis of 1-Benzoyl-2-aroylhydrazine (1,2-Diacylhydrazine Intermediate)

-

To a solution of benzoyl hydrazide (1 equivalent) in a suitable solvent (e.g., pyridine or dichloromethane), an equimolar amount of the desired aroyl chloride is added dropwise at 0°C.

-

The reaction mixture is stirred at room temperature for 4-6 hours.

-

The resulting mixture is poured into ice-cold water, and the precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to obtain the pure 1,2-diacylhydrazine.

Step 3: Cyclodehydration to form 2-Aryl-5-phenyl-1,3,4-oxadiazole

-

The 1,2-diacylhydrazine (1 equivalent) is taken in phosphorus oxychloride (POCl₃) (5-10 volumes).[4]

-

The reaction mixture is refluxed for 5-7 hours.[4]

-

After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

-

The residue is carefully poured onto crushed ice and neutralized with a saturated solution of sodium bicarbonate.[4]

-

The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the final 2-aryl-5-phenyl-1,3,4-oxadiazole.

Structure-Activity Relationship (SAR) Studies

The biological activity of 5-phenyl-1,3,4-oxadiazole derivatives can be finely tuned by modifying the substituents at two key positions: the phenyl ring at C5 and the substituent at the C2 position of the oxadiazole ring.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents, with derivatives showing activity against a wide range of cancer cell lines through various mechanisms, including enzyme inhibition and apoptosis induction.[5][6][7]

SAR at the C5-Phenyl Ring and C2-Position:

The nature and position of substituents on the C5-phenyl ring, as well as the group at the C2 position, significantly influence the anticancer potency.

-

Electron-withdrawing and donating groups: Studies have shown that the presence of both electron-donating groups (e.g., -OCH₃, -CH₃) and electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring can enhance cytotoxic activity.[8][9] The optimal substitution pattern often depends on the specific cancer cell line and the nature of the substituent at the C2 position.

-

Mercapto-acetamide linkage at C2: A particularly effective strategy involves introducing a thio-acetamide linker at the C2 position, which can be further substituted with various aryl or heteroaryl groups. For instance, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have demonstrated potent cytotoxicity.[8]

-

Mechanism of Action: Many anticancer 1,3,4-oxadiazole derivatives exert their effect by inducing apoptosis, often through the activation of caspases and depolarization of the mitochondrial membrane.[6][8] Some derivatives also inhibit key enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs) and glycogen synthase kinase-3β (GSK-3β).[8][10] For example, certain derivatives have shown excellent inhibitory activity against MMP-9, an enzyme implicated in tumor invasion and metastasis.[8]

Table 1: SAR of 5-Phenyl-1,3,4-Oxadiazole Derivatives as Anticancer Agents

| C5-Phenyl Substituent | C2-Substituent | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Unsubstituted | -thio-acetamide-(4-chlorophenyl) | A549 (Lung) | <0.14 µM | [8] |

| Unsubstituted | -thio-acetamide-(2,4-dichlorophenyl) | A549 (Lung) | 1.59 µM | [8] |

| Unsubstituted | -thio-acetamide-(4-fluorophenyl) | A549 (Lung) | 7.48 µM | [8] |

| 4-pyridyl | -CH₂-S-phenyl | MDA-MB-231 (Breast) | Promising | [9] |

Visualization of Anticancer Mechanism: MMP-9 Inhibition

Molecular docking studies have provided valuable insights into the binding modes of potent 1,3,4-oxadiazole-based MMP-9 inhibitors. These studies reveal key interactions between the inhibitor and the enzyme's active site, guiding further optimization of the scaffold.

Caption: Binding model of a 5-phenyl-1,3,4-oxadiazole inhibitor in the active site of MMP-9.

Antimicrobial Activity

Derivatives of 5-phenyl-1,3,4-oxadiazole have demonstrated significant activity against a broad spectrum of bacteria and fungi. The SAR in this context is also heavily influenced by the nature of substituents.[2][11]

SAR at the C5-Phenyl Ring:

-

Halogens and Nitro Groups: The introduction of halogens (F, Cl, Br) or a nitro group at the para-position of the C5-phenyl ring often leads to enhanced antibacterial and antifungal activity.[2][11] For instance, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol showed potent activity against E. coli and S. pneumoniae.

-

Hydroxy and Methoxy Groups: The presence of hydroxyl (-OH) or methoxy (-OCH₃) groups can also positively influence antimicrobial potency, with their position on the phenyl ring being a critical determinant.[11][12]

SAR at the C2-Position:

-

Thiol Group: The 2-thiol (-SH) group is a common feature in many antimicrobially active 1,3,4-oxadiazoles. This group can be further alkylated or derivatized to modulate activity.

-

Amino Group: 2-amino-5-phenyl-1,3,4-oxadiazole serves as a versatile intermediate for the synthesis of various derivatives with notable antibacterial properties.[13]

Table 2: SAR of 5-Phenyl-1,3,4-Oxadiazole Derivatives as Antimicrobial Agents

| C5-Phenyl Substituent | C2-Substituent | Microorganism | Activity | Reference |

| 4-Fluorophenyl | -SH | E. coli, S. pneumoniae | Potent | [2] |

| 4-Nitrophenyl | -SH | P. aeruginosa | High | [2] |

| 4-Hydroxyphenyl | (pyridin-3-yl) | Various bacteria & fungi | Active | [11] |

| 4-Aminophenyl | -NH₂ | S. aureus, B. subtilis | Active | [13] |

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is also a promising scaffold for the development of novel anti-inflammatory agents.[14] The mechanism of action often involves the inhibition of key inflammatory mediators.

SAR Insights:

-

Incorporation of NSAID Moieties: A successful strategy involves hybridizing the 1,3,4-oxadiazole core with known nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and naproxen. This approach has yielded derivatives with good analgesic and anti-inflammatory activities.[15]

-

Substitution on the C2-Phenyl Ring: In 2,5-diphenyl-1,3,4-oxadiazole systems, substitutions on the phenyl ring at the C2 position play a crucial role. For example, an ortho-acetyl substitution on this ring was found to be more effective for in vivo anti-inflammatory activity compared to a para-acetyl substitution, suggesting a potential cyclooxygenase (COX) inhibition mechanism.[14]

Table 3: SAR of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives as Anti-inflammatory Agents

| C5-Substituent | C2-Substituent | Key Finding | Reference |

| Diclofenac moiety | Phenyl with -Cl, -OCH₃, or -NO₂ | Good analgesic & anti-inflammatory activity | [15] |

| Naproxen moiety | Phenyl with -Cl, -OCH₃, or -NO₂ | Good analgesic & anti-inflammatory activity | [15] |

| Phenyl | o-acetylphenyl | Better in vivo anti-inflammatory activity | [14] |

| Phenyl | p-acetylphenyl | Modest in vivo anti-inflammatory activity | [14] |

Conclusion and Future Directions

The 5-phenyl-1,3,4-oxadiazole scaffold continues to be a highly fruitful area of research in drug discovery. The synthetic accessibility and the ease of introducing diverse substituents at the C2 and C5 positions provide a robust platform for generating extensive chemical libraries. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can lead to significant changes in biological activity and selectivity.

Future research should focus on:

-

Mechanism-driven design: Leveraging a deeper understanding of the molecular targets and binding interactions to design more potent and selective inhibitors.

-

Exploration of novel substitution patterns: Investigating a wider range of heterocyclic and complex substituents at the C2 position to explore new chemical space.

-

Pharmacokinetic optimization: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 5-phenyl-1,3,4-oxadiazole derivatives can be realized, leading to the development of next-generation therapeutics for a multitude of diseases.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. [Link]

-

SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Molecules. [Link]

-

A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Synthetic Communications. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Synthesis and Characterization of 2-amino -5-phenyl-1,3,4- Oxadiazole Complexes with Selected Metal Ions. ResearchGate. [Link]

-

MOLECULAR DOCKING STUDIES OF NOVEL 1,3,4-OXADIAZOLE FOR ANTICANCER ACTIVITY. ResearchGate. [Link]

-

Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents. Journal of Young Pharmacists. [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Journal of Pharmacy and Bioallied Sciences. [Link]

-

A review on synthetic routes for obtaining of 2,5-disubstituted 1,3,4-oxadiazoles via cyclodehydration and. Biointerface Research in Applied Chemistry. [Link]

- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.

-

A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Molecules. [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules. [Link]

-

Antimicrobial Activity of Some New Oxadiazole Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. Molecules. [Link]

-

Preparation, and Molecular Docking Study of Some New Tris- Hetero Cyclic Compounds( Pyridyl, 1, 3, 4-Oxadiazole. ResearchGate. [Link]

-

A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science. [Link]

-

2-Amino-5-Substituted 1,3,4-Oxadiazoles and 5-Imino-2-Substituted Δ2-1,3,4-Oxadiazolines. A Group of Novel Muscle Relaxants. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety. Journal of Chemistry. [Link]

-

A Mild Method for the Preparation of 1,3,4-Oxadiazoles: Triflic Anhydride Promoted Cyclization of Diacylhydrazines. Sci-Hub. [Link]

-

SAR study of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity. ResearchGate. [Link]

-

One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Molecules. [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Mini-Reviews in Medicinal Chemistry. [Link]

-

Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal. [Link]

-

Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. RSC Advances. [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis and quantitative structure-activity relationships of new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and QSAR studies on a series of 2, 5-disubstituted- 1,3,4-oxadiazole derivatives of diclofenac and naproxen for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Pathways for 2,5-Disubstituted 1,3,4-Oxadiazoles: From Classical Approaches to Modern Strategies

Foreword: The Enduring Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered immense attention from the scientific community, particularly in the realms of medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents.[4] Derivatives of 1,3,4-oxadiazole exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[1][3][5][6][7][8] Notable drugs incorporating this moiety, such as the HIV integrase inhibitor Raltegravir, underscore its clinical significance.[5] Beyond the pharmaceutical landscape, 2,5-disubstituted 1,3,4-oxadiazoles are valued for their fluorescent properties, finding applications as scintillators, laser dyes, and optical brighteners.[9]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere cataloging of reactions to provide a nuanced understanding of the key synthetic pathways to 2,5-disubstituted 1,3,4-oxadiazoles. We will delve into the mechanistic underpinnings of classical methods, explore the efficiency of modern one-pot and catalytic strategies, and offer detailed, field-proven protocols to empower your synthetic endeavors.

I. Classical Synthetic Pathways: The Bedrock of 1,3,4-Oxadiazole Synthesis